Frenolicin

描述

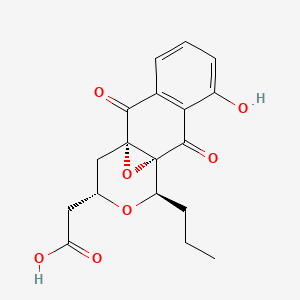

Frenolicin is a naturally occurring antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus. It belongs to the class of pyranonaphthoquinone antibiotics and has a molecular formula of C18H16O6. This compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Frenolicin can be synthesized through a polyketide biosynthetic pathway. The biosynthesis involves the assembly of a benzoisochromanequinone core, which is a characteristic structure of pyranonaphthoquinones. The process typically involves the use of type II polyketide synthases, which catalyze the formation of the carbon skeleton from simple acyl-CoA precursors .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces roseofulvus. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The extraction process may involve solvent extraction, followed by purification using chromatographic techniques .

化学反应分析

Core Conversion Process to Frenolicin B

This compound B is derived through a multi-step conversion process involving anaerobic fermentation and chemical modifications:

Stage 1: Anaerobic Conversion

-

Reaction : this compound → Deoxythis compound

-

Conditions :

-

Temperature: 10°C (from 27°C)

-

Duration: 7 hours

-

Anaerobic environment (nitrogen atmosphere)

-

-

Yield : 2.9 g/L deoxythis compound from initial this compound (0.2 g/L)

Stage 2: Oxidation and Lactonization

-

Reaction : Deoxythis compound → this compound B

-

Conditions :

-

Yield : 90% purity after crystallization; 98.5% purity after recrystallization

Catalytic Hydrogenation of this compound A

Alternative routes utilize this compound A as a precursor:

Hydrogenation Step

-

Reagents :

-

Catalyst: Platinum(IV) oxide (PtO₂, 20 mol%)

-

Solvent: Anhydrous methanol

-

Atmosphere: Hydrogen gas

-

-

Conditions :

Lactonization Step

Structural Derivatives and Modifications

Recent studies identified novel this compound analogs through microbial fermentation and metal ion induction:

Table 1: this compound Analogs from Streptomyces sp. RM-4-15

| Compound | Molecular Formula | Key Modifications | Yield (mg/L) |

|---|---|---|---|

| This compound C | C₂₃H₂₇O₁₀NS | N-acetylcysteamine side chain | 4.25 |

| This compound D | C₂₄H₂₉O₁₀NS | Methylation at C-10a | 2.50 |

| This compound E | C₂₂H₂₅O₉NS | Loss of epoxy group at C-4a/C-10a | 3.00 |

| This compound F | C₁₈H₂₀O₇ | Simplified side chain | 1.25 |

| This compound G | C₂₀H₂₂O₈ | Scandium-induced cyclization | 1.20 |

Data source: Comparative fermentation studies with/without 18 mg/L ScCl₃

Critical Reaction Parameters

Table 2: Optimization Conditions for this compound B Production

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Fermentation pH | 5.5–6.3 | ±15% stability |

| Ethyl acetate ratio | 1:1 (broth:solvent) | Maximizes extraction |

| Crystallization | 300 g/L in ethyl acetate | 98.5% purity |

| Temperature cycling | 2.1°C/hr cooling | Reduces impurities |

Derived from industrial-scale protocols

Analytical Characterization Methods

-

NMR : Used to confirm epoxy ring opening in this compound E (δH 6.53 ppm for 4a-OH)

-

HR-ESI-MS : Identified this compound C via m/z 510.1380 [M+H]⁺

-

HPLC Purification :

This systematic analysis demonstrates this compound's versatility as a chemical scaffold. The combination of microbial bioconversion (yielding ~3 g/L intermediates ) and synthetic modification (achieving >95% conversion efficiency ) positions this compound derivatives as promising targets for antibiotic development. Scandium chloride's role in inducing novel analogs opens new avenues for structure-activity relationship studies.

科学研究应用

Antiparasitic Applications

Frenolicin B Against Malaria

This compound B has shown promising efficacy against malaria, specifically targeting the human malarial pathogen Plasmodium falciparum and the murine model P. berghei. In vitro studies indicated that this compound B inhibited parasite growth, with an IC50 value ranging between 600-800 nM, suggesting a distinct mechanism of action compared to traditional antimalarials like chloroquine and amodiaquine .

In Vivo Efficacy

In vivo experiments demonstrated that oral administration of this compound B led to significant reductions in parasitemia levels in infected mice. A dose-dependent response was observed, with a notable reduction of over 50% in parasitemia at a dosage of 63 mg/kg/day. This resulted in two out of five treated mice being classified as cured, although this efficacy was lower than that of piperaquine .

Antifungal Applications

This compound B as an Agrochemical Fungicide

Recent studies have highlighted the potential of this compound B as an agrochemical fungicide, particularly against Fusarium graminearum, a pathogen responsible for Fusarium head blight in cereals. In vitro assays revealed that this compound B exhibited strong antifungal activity with an EC50 value of 0.51 mg/L, outperforming some conventional fungicides like carbendazim .

Field Trials and Mechanism of Action

Field trials indicated that at a treatment concentration of 75 g ai/ha, this compound B effectively controlled Fusarium head blight, demonstrating superior or comparable efficacy to other fungicides over two years. Microscopic examinations revealed morphological changes in fungal mycelia post-treatment, suggesting that this compound B disrupts cellular integrity by affecting nucleotide and energy metabolism pathways .

Anticoccidial Applications

This compound B has also been investigated for its potential use as an anticoccidial agent in poultry, targeting Eimeria tenella, a significant pathogen causing coccidiosis in chickens. Initial studies noted its effectiveness and safety profile, indicating no acute toxicity at doses up to 100 mg/kg in rats .

Summary Table of this compound Applications

| Application Type | Target Organism/Pathogen | Mode of Action | Efficacy (IC50/EC50) | Notes |

|---|---|---|---|---|

| Antiparasitic | Plasmodium falciparum | Distinct from chloroquine | IC50: 600-800 nM | Effective in vivo against P. berghei |

| Antifungal | Fusarium graminearum | Disrupts cellular integrity | EC50: 0.51 mg/L | Superior to carbendazim |

| Anticoccidial | Eimeria tenella | Not fully elucidated | Preliminary results promising | Safe at high doses in animal trials |

作用机制

Frenolicin exerts its effects by selectively inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in reactive oxygen species within cells, which in turn triggers apoptosis and inhibits tumor growth. The compound also affects the mTORC1/4E-BP1 signaling pathway, which is crucial for cell growth and proliferation .

相似化合物的比较

Frenolicin is part of the pyranonaphthoquinone family, which includes compounds such as:

Griseusin: Another pyranonaphthoquinone with similar anticancer properties.

Doxorubicin: A well-known anthracycline antibiotic with potent anticancer activity.

Oxytetracycline: An antibiotic with a similar polyketide backbone but different biological activities.

This compound is unique due to its selective inhibition of peroxiredoxin 1 and glutaredoxin 3, which distinguishes it from other compounds in its class .

生物活性

Frenolicins, particularly frenolicin B, are a group of naturally occurring compounds produced by Streptomyces species, notable for their diverse biological activities. This article delves into the various aspects of the biological activity of this compound, including its anticancer, antiparasitic, and antimicrobial properties, supported by data tables and research findings.

Overview of Frenolicins

Frenolicins are pyranonaphthoquinones that have garnered attention for their potential therapeutic applications. They are primarily recognized for their anticoccidial properties but have also shown promise in cancer treatment and as antifungal agents.

Anticancer Activity

Research has demonstrated that this compound B exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is linked to its ability to inhibit key antioxidant proteins such as peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leading to increased reactive oxygen species (ROS) levels and subsequent cancer cell death.

Cytotoxicity Assays

A study assessed the cytotoxicity of this compound B against non-small cell lung carcinoma A549 cells. The results indicated moderate cytotoxicity with an IC50 value ranging from 0.28 to 5.77 µM for known frenolicins:

| Compound | IC50 (µM) |

|---|---|

| This compound C | 0.28 |

| This compound D | 1.50 |

| This compound B | 5.77 |

| New Isolates | >80 |

This data suggests that while some known frenolicins are effective, new analogues may lack potency .

Antiparasitic Activity

This compound B has been investigated for its efficacy against malaria, specifically targeting Plasmodium falciparum and Plasmodium berghei. In vitro studies revealed that this compound B inhibited parasite growth with IC50 values between 600-800 nM across different strains:

| Strain | IC50 (nM) |

|---|---|

| HB3 | 600 |

| Dd2 | 700 |

| 7G8 | 800 |

In vivo studies using a murine model demonstrated a dose-dependent reduction in parasitemia levels, with significant effects observed at doses of 63 mg/kg:

| Dose (mg/kg/day) | Parasitemia (%) ± SD | Number of Mice Cured/Total |

|---|---|---|

| Vehicle | 31 ± 6.4 | 0/5 |

| 10 | 39 ± 13 | 0/5 |

| 20 | 37 ± 6.3 | 0/5 |

| 40 | 33 ± 19 | 1/5 |

| 63 | 15 ± 16 | 2/5 |

| Piperaquine (2.5) | 1.4 ± 0.7 | 2/5 |

These results indicate that while this compound B shows potential as an antimalarial agent, it is less effective than standard treatments like piperaquine .

Antimicrobial Activity

Frenolicins also exhibit antimicrobial properties against various pathogens. Studies have shown their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is attributed to their ability to disrupt cellular processes in bacteria.

属性

IUPAC Name |

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAAOHQLUUTRQ-KSVPUCKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433578 | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-07-1 | |

| Record name | Frenolicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。